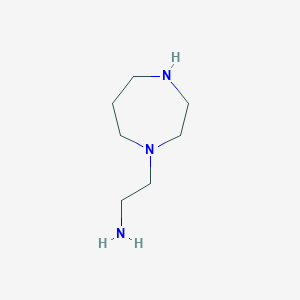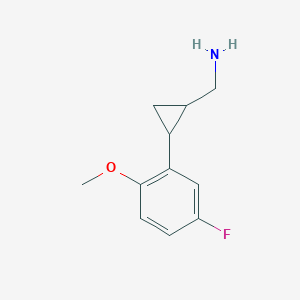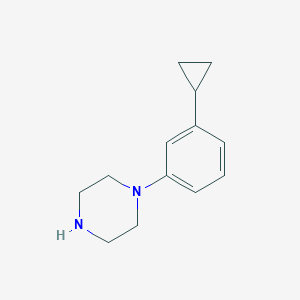
2-(1,4-Diazepan-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Diazepan-1-yl)ethan-1-amine is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(1,4-Diazepan-1-yl)ethan-1-amine involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This process can be catalyzed by imine reductases, which facilitate the formation of chiral 1,4-diazepanes with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts to achieve high yields and enantioselectivity. The use of enzymatic methods, such as imine reductase-catalyzed reactions, is preferred due to their efficiency and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Diazepan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of an imine intermediate to form the diazepane ring.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Reductive Amination: Common reagents include imine reductases and hydrogen donors.
Substitution Reactions: Typical reagents include nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions are chiral 1,4-diazepanes, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
2-(1,4-Diazepan-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychological disorders.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(1,4-Diazepan-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine
- 2-(4-methyl-1,4-diazepan-1-yl)-1-(2-methylphenyl)ethan-1-amine
Uniqueness
2-(1,4-Diazepan-1-yl)ethan-1-amine is unique due to its specific structural features and the high enantioselectivity achieved in its synthesis. This makes it a valuable compound for the development of chiral pharmaceuticals and other specialized applications .
Eigenschaften
CAS-Nummer |
63872-67-3 |
|---|---|
Molekularformel |
C7H17N3 |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-(1,4-diazepan-1-yl)ethanamine |
InChI |
InChI=1S/C7H17N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-8H2 |
InChI-Schlüssel |
BPWDBFGTCPZSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















